ベンジル 2-ナフチルエーテル

概要

説明

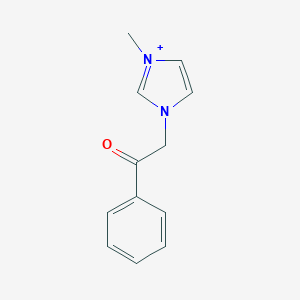

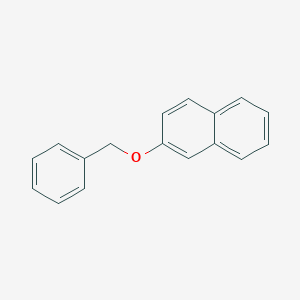

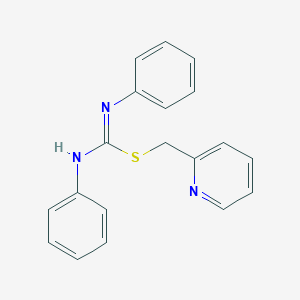

2-(ベンジルオキシ)ナフタレンは、ベンジル 2-ナフチルエーテルとしても知られており、化学式 C17H14O の有機化合物です。これは、ベンジル基と 2-ナフチル基を酸素原子を介して結合することによって形成されます。 この化合物は、感熱紙における感光剤として使用されることで知られており、染料/現像剤複合体の融点を下げることで、染料の着色プロセスを促進します .

科学的研究の応用

2-(Benzyloxy)naphthalene has several scientific research applications, including:

Chemistry: Used as a sensitizer in thermal paper, facilitating the dye coloration process.

Biology: Potential applications in studying molecular interactions due to its unique structure.

Medicine: Can be used as a pharmaceutical intermediate for the synthesis of drugs and flavors.

Safety and Hazards

Benzyl 2-naphthyl ether should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

作用機序

2-(ベンジルオキシ)ナフタレンの作用機序には、分子間 C—H 相互作用を介して他の分子と相互作用する能力が含まれます。 結晶構造では、1 つの分子が 6 つの隣接する分子と相互作用して、ヘリンボーン型の分子配列を形成します . この相互作用は、染料/現像剤複合体の融点を下げることで、感熱紙における染料の着色プロセスを促進します .

類似化合物の比較

類似化合物:

- 2-(フェニルメトキシ)ナフタレン

- 2-(フェニルメトキシ)-ナフタレン

- ベンジル 2-ナフチルエーテル

独自性: 2-(ベンジルオキシ)ナフタレンは、感熱紙における効果的な感光剤として機能することを可能にする、特定の分子構造が特徴です。 安定な分子間相互作用を形成する能力と、比較的低い毒性により、化学、生物学、医学、および産業におけるさまざまな用途に適しています .

生化学分析

Biochemical Properties

Benzyl 2-Naphthyl Ether has been found to exert dioxin-like effects on zebrafish via aryl hydrocarbon receptors . This suggests that it may interact with these receptors, potentially influencing their activity and the biochemical reactions they are involved in.

Cellular Effects

In zebrafish embryos, exposure to Benzyl 2-Naphthyl Ether caused morphological abnormalities, such as pericardial edema and shortened body length . This indicates that the compound can influence cell function and development, potentially through its impact on cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of Benzyl 2-Naphthyl Ether’s action appears to involve the aryl hydrocarbon receptor . The compound has been found to bind to this receptor, potentially influencing its activity and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory studies, zebrafish embryos were exposed to Benzyl 2-Naphthyl Ether for up to 96 hours post-fertilization . Over this time period, the compound caused morphological abnormalities at relatively low concentrations . This suggests that the effects of Benzyl 2-Naphthyl Ether can change over time, potentially due to factors such as the compound’s stability and degradation.

Dosage Effects in Animal Models

In animal models, the effects of Benzyl 2-Naphthyl Ether have been found to vary with dosage . At relatively low concentrations, the compound caused morphological abnormalities in zebrafish embryos

Metabolic Pathways

Given its interaction with the aryl hydrocarbon receptor , it may influence the metabolism of compounds that are substrates of this receptor.

準備方法

合成経路と反応条件: 2-(ベンジルオキシ)ナフタレンを調製するための一般的な方法は、ナフタレンとベンジルアルコールの酸触媒による縮合によるものです。このプロセスでは、まず、ベンジルアルコールと酸触媒(例:硫酸)を反応容器に投入します。次に、反応混合物を加熱しながら、過剰量のナフタレンを添加します。 反応は適切な温度で行われ、2-(ベンジルオキシ)ナフタレンが生成されます .

工業的生産方法: 2-(ベンジルオキシ)ナフタレンの工業的生産方法では、通常、同様の合成経路がより大規模で行われます。反応条件は、製品の収率と純度が高くなるように最適化されています。 この化合物は通常、粉末状で生成され、白色から黄色の外観が特徴です .

化学反応の分析

反応の種類: 2-(ベンジルオキシ)ナフタレンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するナフトキノンを形成するために酸化することができます。

還元: 還元反応は、対応するアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

主な生成物:

酸化: ナフトキノン。

還元: ベンジルアルコール誘導体。

置換: さまざまな置換ナフタレン.

科学研究での応用

2-(ベンジルオキシ)ナフタレンは、以下を含むいくつかの科学研究で応用されています。

化学: 感熱紙における感光剤として使用され、染料の着色プロセスを促進します.

生物学: そのユニークな構造のため、分子相互作用を研究するための潜在的な応用があります。

類似化合物との比較

- 2-(Phenylmethoxy)naphthalene

- 2-(Phenylmethoxy)-naphthalene

- Benzyl 2-naphthyl ether

Uniqueness: 2-(Benzyloxy)naphthalene is unique due to its specific molecular structure, which allows it to act as an effective sensitizer in thermal paper. Its ability to form stable intermolecular interactions and its relatively low toxicity make it suitable for various applications in chemistry, biology, medicine, and industry .

特性

IUPAC Name |

2-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTCCDHHWYAMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210201 | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-62-7 | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylmethoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2-naphthyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT5AWE5U2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the structural characterization of benzyl 2-naphthyl ether?

A1: Benzyl 2-naphthyl ether is an aryl ether with the molecular formula C17H14O and a molecular weight of 234.29 g/mol. While specific spectroscopic data is not provided in the abstracts, its crystal structure has been determined. In the crystal form, one molecule of benzyl 2-naphthyl ether interacts with six neighboring molecules through C–H⋯π intermolecular interactions, forming a herringbone molecular arrangement. []

Q2: How is benzyl 2-naphthyl ether synthesized?

A2: Benzyl 2-naphthyl ether can be synthesized using 2-naphthol and benzyl chloride as starting materials. Research highlights two main approaches:

- Phase Transfer Catalysis: This method uses a phase transfer catalyst like tetrabutylammonium bromide (Bu4NBr) and sodium hydroxide. Optimal conditions involve a specific molar ratio of reactants and catalyst, a temperature of 100°C, and a reaction time of 1.5 hours, yielding benzyl 2-naphthyl ether with a purity exceeding 99.6%. []

- Ultrasound Irradiation: This approach utilizes ultrasound and Bu4NBr as a phase transfer catalyst, employing cyclohexane as a solvent. While the yield is lower than the phase transfer method (40.5%), it offers an alternative synthetic route. []

Q3: Can benzyl 2-naphthyl ether be used to study lignin hydrogenolysis?

A3: Yes, benzyl 2-naphthyl ether serves as a valuable model compound for investigating the catalytic hydrogenolysis of lignin, a complex polymer found in plant cell walls. Research has shown that a Ni/N–C catalyst derived from a Ni-containing metal-organic framework (Ni-MOF) exhibits high efficiency in cleaving the C–O bonds of benzyl 2-naphthyl ether. This reaction primarily proceeds through the direct cleavage of the Caromatic–O bond, yielding benzene and phenol as major products. Importantly, a lower H2 pressure favors monomer selectivity. []

Q4: What are the potential applications of benzyl 2-naphthyl ether?

A4: Beyond its role in studying lignin valorization, benzyl 2-naphthyl ether finds application as a sensitizer in thermal paper. [, ] The compound's ability to undergo specific chemical reactions upon heating makes it suitable for this purpose.

Q5: Are there alternative synthesis methods for benzyl 2-naphthyl ether?

A5: Yes, a more recent method uses dimethylformamide as a reaction solvent, 2-naphthol and benzyl chloride as reactants, and doesn’t require a catalyst. This method boasts mild reaction conditions (100 °C for 10 hours) and yields a product with a purity exceeding 99.5%. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Amino-3,5-dichlorophenyl)-2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylamino)ethanol](/img/structure/B374019.png)

![Thiochromeno[2,3-b]pyridin-5-one](/img/structure/B374022.png)

![(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)acetic acid](/img/structure/B374024.png)

![(4-methoxy-2-pyridinyl)methyl N-[3-(trifluoromethyl)phenyl]imidothiocarbamate](/img/structure/B374029.png)

![{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374030.png)

![[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B374033.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374038.png)